4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine
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Overview
Description
4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine is a chemical compound known for its unique structure and properties It is characterized by the presence of a morpholine ring substituted with a dichloromethanesulfonyl and dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine typically involves the reaction of morpholine with 4-chloro-2,6-dinitrobenzene sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Substitution: Products with different nucleophiles replacing the nitro groups.
Reduction: Amino derivatives of the original compound.
Oxidation: N-oxides of the morpholine ring.
Scientific Research Applications
4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine involves its interaction with specific molecular targets. The dichloromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Chloromethanesulfonyl)-2,6-dinitrophenyl]morpholine
- 4-[4-(Bromomethanesulfonyl)-2,6-dinitrophenyl]morpholine
- 4-[4-(Iodomethanesulfonyl)-2,6-dinitrophenyl]morpholine
Uniqueness
4-[4-(Dichloromethanesulfonyl)-2,6-dinitrophenyl]morpholine is unique due to the presence of the dichloromethanesulfonyl group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61497-33-4 |
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Molecular Formula |
C11H11Cl2N3O7S |
Molecular Weight |
400.2 g/mol |
IUPAC Name |
4-[4-(dichloromethylsulfonyl)-2,6-dinitrophenyl]morpholine |
InChI |
InChI=1S/C11H11Cl2N3O7S/c12-11(13)24(21,22)7-5-8(15(17)18)10(9(6-7)16(19)20)14-1-3-23-4-2-14/h5-6,11H,1-4H2 |
InChI Key |
OPPAQMOEQXNIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])S(=O)(=O)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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